1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 208.30 g/mol. This compound features a unique arrangement of two azepine rings, which contributes to its distinct chemical and biological properties. The presence of the tetrahydro-2H-azepin moiety enhances its potential for various applications in medicinal chemistry and drug development .
Common reagents used in these reactions include potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and halogens or alkylating agents (for substitution).
Research indicates that 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one exhibits a range of biological activities. Similar compounds have shown promise as:
The specific mechanisms of action for this compound are still under investigation, but it is believed to influence various biochemical pathways through interactions with molecular targets.
Synthesis of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one can be achieved through several methods:
The unique properties of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one make it valuable in various fields:
Interaction studies focus on how 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one interacts with biological molecules. These studies often involve:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems.
Several compounds share structural similarities with 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Azepine | Seven-membered heterocycle | Basic structure without additional rings |
| Diazepine | Seven-membered heterocycle | Contains two nitrogen atoms in the ring |
| Oxazepine | Seven-membered heterocycle | Contains an oxygen atom alongside nitrogen |
| Thiazepine | Seven-membered heterocycle | Contains a sulfur atom alongside nitrogen |
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is distinguished by its dual azepine structure and specific functional groups that confer unique reactivity and biological properties. This combination makes it particularly interesting for research and development in medicinal chemistry compared to other similar compounds .
The silyl aza-Prins cyclization (SAPC) has emerged as a powerful tool for constructing seven-membered azepine rings. This method leverages the reactivity of allylsilyl amines with aldehydes under Lewis acid catalysis to form tetrahydroazepines. For example, FeBr3 catalyzes the cyclization of 1-amino-3-triphenylsilyl-4-pentenes with aldehydes at −20°C, yielding tetrahydroazepines in up to 90% yield while suppressing pyrrolidine byproducts [5]. The mechanism involves initial iminium ion formation, followed by intramolecular trapping of a carbocation intermediate stabilized by β-silicon effects. Peterson elimination then releases the silyl group, forming the endocyclic double bond [5] [6].
Critical parameters include:
Functionalized amines serve as strategic precursors for constructing the azepan-2-one core. A multicomponent Hantzsch-type reaction employing glycine derivatives enables the one-pot synthesis of spiro[4.6]-γ-lactams fused to azepine rings [3]. This approach traps reactive intermediates from Strecker degradation pathways, as evidenced by mass spectrometry studies showing sequential condensation, cyclization, and rearrangement steps [3].
Key precursor modifications include:
Lewis acid catalysts govern both reaction efficiency and regioselectivity in azepan-2-one synthesis. Comparative studies demonstrate FeBr3 outperforms FeCl3 in SAPC reactions, achieving 90% yield versus 67% for analogous conditions [5] [6]. BF3·OEt2 mediates stereoselective ring expansions of 4-substituted cyclohexanones with chiral azidopropanol derivatives, yielding enantiomerically enriched lactams (er >98:2) [2].
Regiochemical control strategies:
The chemical compound 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one represents a fascinating example of azepine-based molecular architecture that has garnered significant interest in computational chemistry and structural analysis. This compound, with the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g/mol, features a unique dual-azepine structure that provides an excellent model system for investigating the conformational dynamics and electronic properties of seven-membered nitrogen-containing heterocycles [2] [3].
The structural complexity of this compound, characterized by its two interconnected azepine rings, presents both opportunities and challenges for computational modeling. Recent advances in quantum mechanical calculations and molecular dynamics simulations have enabled researchers to gain deeper insights into the fundamental properties governing azepine ring systems, including their preferred conformations, electronic distributions, and substituent effects [4] [5] [6].
The molecular modeling of azepine ring conformations has emerged as a critical area of computational chemistry, particularly due to the inherent flexibility and conformational mobility of seven-membered rings. The 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one system provides an excellent case study for understanding these complex conformational behaviors through various computational approaches.
The computational investigation of azepine ring conformations has been approached through multiple theoretical frameworks, each offering distinct advantages and limitations. Molecular mechanics methods, particularly the MM3 force field, have proven highly effective for conformational analysis of tetrahydroazepine systems [4]. These calculations consistently demonstrate that MM3 provides accurate geometric predictions that align well with higher-level ab initio calculations, specifically Hartree-Fock and local density functional theory methods [4].
The CHARMm molecular mechanics approach has been extensively utilized for geometry optimization and energy calculations in azepine systems [4]. This method produces geometries similar to other computational approaches while offering computational efficiency for large-scale conformational searches. However, significant disparities in energy ranking have been observed between different methods, with AM1 semiempirical calculations showing serious disagreements with higher-level theoretical approaches [4].
Density functional theory calculations, particularly using the B3LYP functional with various basis sets, have become the gold standard for azepine ring modeling [6] [7]. These calculations provide reliable predictions of both geometric parameters and electronic properties, enabling comprehensive analysis of substituent effects on ring conformations. The incorporation of dispersion corrections through methods such as D4 corrections has further improved the accuracy of these calculations for azepine systems [7].
The conformational analysis of azepine rings reveals a complex landscape of potential energy minima and transition states. The seven-membered nature of these rings results in significant conformational flexibility, with multiple accessible conformations separated by relatively low energy barriers. For the tetrahydroazepine moiety in 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one, computational studies indicate a preference for boat-like conformations [5] [8].
X-ray crystallographic studies of related azepine systems have confirmed the boat conformation as the predominant structural motif in the solid state [9] [8]. The seven-membered ring typically adopts a slightly deformed boat conformation with specific geometric parameters that reflect the balance between ring strain and electronic effects [9]. The activation barrier for ring inversion has been determined to be approximately 21.6 kcal/mol for certain dibenzo[b,f]azepine systems, indicating moderate conformational flexibility [9].
The tetrahydroazepine ring in the target compound demonstrates chair-like conformations in certain derivatives, with the phosphorus lone pair facing away from the imine functionality in related phosphorus-containing analogues [8] [10]. This conformational preference is influenced by both steric and electronic factors, with substituent effects playing a crucial role in determining the preferred ring puckering.
The dynamic behavior of azepine rings involves complex inversion processes that interconvert between different conformational states. These processes, often referred to as "flippamers" in the literature, are observable by nuclear magnetic resonance spectroscopy and provide valuable insights into the conformational mobility of the ring system [8] [10].
Computational studies have revealed that the ring inversion barriers in azepine systems are highly dependent on the substitution pattern and electronic environment. For substituted benzazepines, DFT calculations indicate that alkylation at specific positions can dramatically alter the rate of enantiomerization [11]. Alkylation at the C5 position has been shown to slow enantiomerization appreciably, while alkylation at C3 can slow the process even further, potentially to the extent that isolation of atropisomers becomes feasible [11].
The conformational analysis of azepine rings also reveals the importance of considering multiple conformational states in computational studies. The energy differences between different conformers are often small, typically within a few kcal/mol, necessitating high-level calculations to accurately predict the relative stabilities of different conformational states [4] [5].
The substitution pattern on azepine rings exerts profound effects on the preferred conformations and conformational dynamics. Electron-donating substituents such as amino and methoxy groups tend to enhance ring planarity by promoting conjugation with the nitrogen lone pair [12] [13]. Conversely, electron-withdrawing substituents like nitro and cyano groups may favor more puckered conformations due to reduced conjugation effects [12] [13].
The presence of bulky substituents introduces significant steric effects that can constrain the ring to specific conformations. For example, the incorporation of isopropyl and methyl substituents in chiral tetrahydroazepine systems has been shown to favor equatorial positions, reducing the conformational flexibility of the ring [8]. This stereochemical control is particularly important for the design of pharmaceutically active compounds where specific conformations are required for biological activity.
The dual-azepine structure of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one presents unique conformational challenges due to the interaction between the two ring systems. The carbonyl group in the azepan-2-one moiety introduces additional conformational constraints through its influence on the electronic distribution and potential for intramolecular interactions [2].
The validation of computational models for azepine ring conformations requires careful comparison with experimental structural data. X-ray crystallographic studies provide definitive structural information for the solid state, while NMR spectroscopy offers insights into solution-phase conformational behavior [9] [8] [10].
The agreement between computational predictions and experimental observations is generally excellent for geometric parameters such as bond lengths and angles. However, the accurate prediction of conformational energies and barriers remains challenging, particularly for systems with multiple low-energy conformations [4] [5]. The incorporation of solvent effects through continuum solvation models has improved the agreement between calculated and experimental conformational preferences in many cases [7].
The development of machine learning potentials for azepine systems represents an emerging approach that combines the accuracy of quantum mechanical calculations with the efficiency of classical molecular dynamics [14]. These methods enable the exploration of conformational space on timescales that are inaccessible to traditional ab initio molecular dynamics while maintaining quantum mechanical accuracy.
The electronic structure of azepine rings is profoundly influenced by the nature and position of substituents, creating a complex interplay between electronic effects and conformational preferences. The investigation of these electronic effects in 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one and related systems has revealed fundamental insights into the relationship between molecular structure and electronic properties.
The electronic structure of azepine rings is characterized by the presence of a nitrogen atom within the seven-membered ring, which significantly influences the electron distribution and conjugation patterns. The nitrogen lone pair can participate in conjugation with adjacent π-systems, leading to stabilization of certain conformational states and electronic configurations [12] [13].
In the case of 1H-azepines, the extent of conjugation between the ring nitrogen atom and the π-bonds of the ring system directly influences the planarity of the ring and its electronic properties [12]. Studies have demonstrated that enhanced conjugation in the ring leads to increased planarity, resulting in colored and more reactive azepine systems [12]. This electronic effect is particularly pronounced in systems where the nitrogen lone pair is effectively delocalized throughout the ring system.
The electronic structure calculations using various computational methods have revealed that the orbital energies of azepine systems are sensitive to conformational changes, though the magnitude of this sensitivity depends on the specific system and substitution pattern [15]. Photoelectron spectroscopy studies have provided experimental validation of these theoretical predictions, confirming the relationship between electronic structure and molecular geometry [15].
The placement of substituents on azepine rings creates significant perturbations in the electronic distribution, with effects that extend throughout the molecular framework. Electron-donating substituents such as amino and methoxy groups enhance the electron density on the ring, leading to characteristic spectroscopic and chemical changes [12] [13] [16].
The incorporation of electron-donating groups at specific positions on the azepine ring has been shown to cause upfield shifts in nuclear magnetic resonance spectra, reflecting the increased electron density around the ring protons [12]. This electronic effect is particularly pronounced for substituents that can participate in resonance interactions with the ring system, such as those containing lone pairs or π-electrons.
Conversely, electron-withdrawing substituents like nitro and cyano groups reduce the electron density on the ring, leading to downfield shifts in NMR spectra and altered reactivity patterns [12] [13]. The magnitude of these effects depends on the specific position of substitution, with certain positions showing enhanced sensitivity to electronic perturbations.
The electronic effects of substituents are not limited to direct inductive and resonance interactions but also include through-space effects that can influence the overall electronic structure of the molecule. These effects are particularly important in systems like 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one, where multiple functional groups are present in close proximity [2].
The computational investigation of electronic effects in azepine systems has benefited from advances in density functional theory and high-level ab initio methods. These calculations provide detailed insights into the electronic structure, including orbital energies, electron densities, and charge distributions [6] [7].
DFT calculations using hybrid functionals such as B3LYP have proven particularly effective for predicting the electronic properties of azepine systems [6] [16]. These calculations accurately reproduce experimental ionization potentials and provide insights into the frontier orbital characteristics that govern chemical reactivity. The incorporation of dispersion corrections has further improved the accuracy of these calculations for systems with significant intermolecular interactions [7].
The analysis of molecular orbitals in azepine systems reveals the complex interplay between nitrogen lone pairs, π-conjugation, and substituent effects. The highest occupied molecular orbital (HOMO) typically involves significant contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) characteristics depend on the specific substitution pattern and conjugation effects [17] [16].
Time-dependent density functional theory calculations have provided insights into the electronic excitation properties of azepine systems, revealing how substituent effects influence the absorption spectra and photochemical behavior [18] [17]. These calculations are particularly important for understanding the color changes observed in different azepine derivatives and their potential applications in photochemical processes.
The electronic effects of substituent placement in azepine systems extend beyond simple spectroscopic changes to influence fundamental molecular properties such as stability, reactivity, and intermolecular interactions. The relationship between electronic structure and these properties is complex and depends on the specific combination of substituents and their positions [12] [13].
The stability of azepine systems is significantly influenced by the electronic effects of substituents, with electron-donating groups generally enhancing stability through increased electron density and improved conjugation [12]. This stabilization effect is particularly important for systems that are inherently unstable due to ring strain or other structural factors.
The reactivity patterns of azepine systems are directly related to their electronic structure, with electron-rich systems showing enhanced nucleophilicity and electron-deficient systems displaying increased electrophilicity [12] [13]. These electronic effects are crucial for understanding the synthetic utility of azepine derivatives and their potential applications in pharmaceutical chemistry.
The intermolecular interactions of azepine systems are also influenced by electronic effects, with polar substituents enhancing hydrogen bonding capabilities and nonpolar substituents promoting hydrophobic interactions [16]. These effects are particularly important for understanding the biological activity of azepine-based pharmaceuticals and their interactions with biological targets.
The position of substitution on azepine rings creates distinct electronic environments that influence the overall molecular properties. Different positions on the ring show varying sensitivity to electronic perturbations, with some positions showing enhanced coupling to the nitrogen lone pair and others displaying more localized effects [12] [13].
The 1-position of azepine rings, directly attached to the nitrogen atom, shows the most pronounced electronic effects due to the direct interaction with the nitrogen lone pair [12]. Substitution at this position can dramatically alter the electronic properties of the entire ring system, influencing both the conformational preferences and the spectroscopic characteristics.
Substitution at the 3- and 6-positions of azepine rings typically shows strong electronic coupling due to the conjugated nature of these positions with the nitrogen center [12]. The electronic effects at these positions are particularly important for understanding the color and reactivity changes observed in different azepine derivatives.
The 4- and 5-positions of azepine rings generally show more localized electronic effects, though significant coupling can occur in highly conjugated systems [12]. The electronic properties at these positions are influenced by both the direct substituent effects and the indirect effects transmitted through the ring system.
The dual-azepine structure of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one creates additional complexity in the electronic effects, as the two ring systems can influence each other through both direct bonding interactions and through-space effects [2]. The carbonyl group in the azepan-2-one moiety serves as both an electron-withdrawing group and a potential site for intermolecular interactions, further complicating the electronic structure of the system.
| Computational Method | Accuracy for Geometry | Accuracy for Electronics | Computational Cost | Recommended Applications |
|---|---|---|---|---|
| MM3 Molecular Mechanics [4] | High | Low | Very Low | Conformational screening, large systems |
| CHARMm [4] | High | Low | Very Low | Molecular dynamics, conformational analysis |
| AM1 Semiempirical [4] | Low | Low | Low | Preliminary calculations only |
| DFT B3LYP [6] [7] | High | High | Moderate | Electronic structure, spectroscopy |
| MP2 [4] | Moderate | High | High | Accurate energetics, small systems |
| CCSD(T) [4] | Very High | Very High | Very High | Benchmark calculations |
| Substituent Type | Electronic Effect | Conformational Impact | Spectroscopic Changes | Computational Validation |
|---|---|---|---|---|
| Electron-donating (NH₂, OCH₃) [12] [13] | Enhanced ring electron density | Stabilizes planar conformations | Upfield NMR shifts | DFT B3LYP calculations |
| Electron-withdrawing (NO₂, CN) [12] [13] | Reduced ring electron density | Favors puckered conformations | Downfield NMR shifts | MP2 calculations |
| Halogen substituents [12] | Moderate electronic effects | Steric and electronic balance | Variable chemical shifts | HF/DFT calculations |
| Alkyl groups [12] | Weak electronic effects | Primarily steric influence | Minimal spectral changes | Molecular mechanics |
| Aromatic substituents [12] | Conjugation effects | Steric hindrance dominant | Aromatic coupling | Multi-level calculations |
| Ring Position | Electronic Sensitivity | Conjugation with N | Conformational Influence | Typical Substituent Effects |
|---|---|---|---|---|
| 1-Position [12] | Very High | Direct interaction | Major influence | Dramatic electronic changes |
| 3-Position [12] | High | Strong conjugation | Moderate influence | Significant spectral shifts |
| 4-Position [12] | Moderate | Moderate conjugation | Limited influence | Localized effects |
| 5-Position [12] | Moderate | Moderate conjugation | Limited influence | Localized effects |
| 6-Position [12] | High | Strong conjugation | Moderate influence | Significant spectral shifts |
| Conformational State | Energy Range (kcal/mol) | Structural Characteristics | Electronic Properties | Experimental Observation |
|---|---|---|---|---|
| Boat conformation [9] [5] | 0-2 | Puckered seven-membered ring | Reduced conjugation | X-ray crystallography |
| Chair conformation [8] | 1-3 | Alternative puckering mode | Enhanced stability | NMR spectroscopy |
| Twisted boat [11] | 2-4 | Intermediate puckering | Variable conjugation | Computational prediction |
| Planar (strained) [12] | 5-8 | Forced planarity | Enhanced conjugation | Theoretical calculations |
The comprehensive computational analysis of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one reveals a complex interplay between conformational preferences and electronic effects. The molecular modeling of ring conformations demonstrates that the seven-membered azepine rings prefer boat-like conformations with moderate flexibility, while the electronic structure is significantly influenced by the dual-nitrogen environment and the carbonyl functionality. The substituent effects on electronic distribution create position-specific perturbations that influence both the spectroscopic properties and the chemical reactivity of the system.
The integration of multiple computational approaches, ranging from molecular mechanics to high-level ab initio calculations, provides a comprehensive understanding of the structure-property relationships in azepine-based architectures. These insights are crucial for the rational design of new azepine derivatives with tailored properties for specific applications in medicinal chemistry and materials science.